Lipophilicity Differential: XLogP3 Comparison of 4-Bromo vs. Unsubstituted Parent Benzamide
The 4-bromo substituent increases computed lipophilicity by ΔXLogP3 = +0.7 relative to the unsubstituted parent compound N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide (CID 2132971, CAS 51948-22-2). The target compound has XLogP3 = 4.7 versus XLogP3 = 4.0 for the parent, both computed using the XLogP3-AA algorithm in PubChem release 2025.09.15 [1][2]. This difference exceeds the commonly applied threshold of ΔLogP ≥ 0.5 considered meaningful for altering membrane permeability and nonspecific protein binding in lead optimization [3]. Both compounds share identical TPSA (57.3 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (2), isolating lipophilicity as the primary differentiating physicochemical parameter between these two scaffolds [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 (CID 699472) |
| Comparator Or Baseline | N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide (CID 2132971, CAS 51948-22-2): XLogP3 = 4.0 |
| Quantified Difference | ΔXLogP3 = +0.7 (17.5% increase); MW difference = +78.8 Da (30.6% increase from 257.4 to 336.2 g/mol) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15; TPSA identical at 57.3 Ų for both compounds |
Why This Matters
A ΔXLogP3 of +0.7 is sufficient to alter cell permeability and plasma protein binding profiles, meaning that biological assay results obtained with the parent compound cannot be assumed to translate to the 4-bromo derivative, necessitating procurement of 298207-59-7 for experiments where the brominated pharmacophore is required.
- [1] PubChem Compound Summary for CID 699472, 4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. National Center for Biotechnology Information (NCBI). Accessed 2026-04-30. View Source
- [2] PubChem Compound Summary for CID 2132971, N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide. National Center for Biotechnology Information (NCBI). Accessed 2026-04-30. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
